molecular formula Al2Gd B1173143 BREVIANAMIDE CAS No. 12634-10-5

BREVIANAMIDE

Cat. No.: B1173143
CAS No.: 12634-10-5
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brevianamides are a class of indole alkaloids that belong to the naturally occurring 2,5-diketopiperazines, primarily known as secondary metabolites of fungi in the genus Penicillium and Aspergillus . These compounds are of significant interest in natural product research due to their novel chemical structures and various biological activities . In research settings, specific brevianamides have demonstrated a range of bioactivities worthy of further investigation. Studies have shown that Brevianamide A can induce an inflammatory response in mammalian lung cells, with assays revealing elevated levels of cytokines including tumor necrosis factor-alpha (TNF-α), macrophage inflammatory protein-2 (MIP-2), and interleukin 6 (IL-6) . Furthermore, this compound F has been reported to possess interesting breast cancer resistance protein (BCRP) inhibitory activity, suggesting its potential as a tool compound in oncology research . More recently, this compound F was also identified to exhibit moderate monoamine oxidase (MAO) inhibitory activity, highlighting its potential relevance in neurological disorder research . The biosynthesis of brevianamides, though not fully elucidated, is known to involve construction from tryptophan, proline, and an isoprene unit . The compound's complex bicyclo[2.2.2]diazoctane ring system presents a fascinating challenge for synthetic chemists, and several total syntheses have been achieved, providing routes for the production of research quantities . Modern approaches, including microbial co-culture strategies that mimic natural microbial communities, are also being explored to activate silent biosynthetic gene clusters and induce the production of novel metabolites like the brevianamides . This product, this compound, is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

12634-10-5

Molecular Formula

Al2Gd

Synonyms

BREVIANAMIDE

Origin of Product

United States

Scientific Research Applications

Antithrombotic Effects

Recent studies have demonstrated that Brevianamide F exhibits significant antithrombotic properties. In a study using thrombotic zebrafish models, this compound F was shown to:

  • Reduce Platelet Aggregation : The compound significantly decreased platelet aggregation compared to control groups.
  • Increase Blood Volume and Heart Rate : It elevated the return blood volume in the heart and increased heart rate, indicating improved cardiovascular function.
  • Inhibit Thrombus Formation : this compound F reduced the expression of thrombus-related factors such as thromboxane A2 (TXA2), von Willebrand factor (vWF), and D-dimer, which are crucial in the coagulation process .

Gene Expression Analysis

Transcriptome analysis revealed that this compound F affects gene expression profiles associated with thrombosis. A total of 5,555 differentially expressed genes (DEGs) were identified, with significant changes noted in both up-regulated and down-regulated genes when comparing treated groups to controls. Functional enrichment analyses suggested that the antithrombotic mechanism is linked to the MAPK signaling pathway and coagulation cascade response .

Biosynthesis of this compound

The biosynthetic pathways of this compound have been elucidated through genomic studies. The identification of the this compound A biosynthetic gene cluster from Penicillium brevicompactum has provided insights into its metabolic pathways. Key findings include:

  • Role of BvnE Enzyme : BvnE is an essential isomerase that controls the selective production of this compound. Mutational analysis and molecular modeling have helped clarify its role in the biosynthesis of this compound .
  • Metabolic Pathway Insights : Studies suggest that precursor compounds are efficiently incorporated into various this compound derivatives during fungal cultivation, highlighting the potential for metabolic engineering to enhance yield .

Synthetic Studies

The total synthesis of this compound has been a focus for chemists due to its complex structure. Recent advancements include:

  • Unified Total Synthesis : Researchers have developed synthetic routes that mimic natural biosynthetic pathways, leading to successful total syntheses of all known bicyclo[2.2.2]diazaoctane alkaloids within the this compound family. This work emphasizes the chemical feasibility of proposed synthetic strategies .
  • Cascade Reactions : Innovative methods utilizing gold-catalyzed cascade reactions have been employed to synthesize this compound A from readily available amino acid building blocks, achieving high efficiency in fewer steps .

Case Studies and Findings

StudyFocusKey Findings
Antithrombotic EffectsReduced platelet aggregation; increased heart rate; inhibition of thrombus formation via gene expression modulation.
BiosynthesisIdentification of gene clusters; role of BvnE enzyme in selective production; metabolic pathway elucidation.
Synthetic ChemistryDevelopment of unified synthesis strategies; successful total synthesis achieved through innovative methods.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural and Functional Overview

The table below summarizes key brevianamides and their analogs:

Compound Core Structure Key Functional Groups Biological Activity
Brevianamide A Bicyclo[2.2.2]diazaoctane Indole, diketopiperazine Anti-cancer (prototypical activity)
This compound B Bicyclo[2.2.2]diazaoctane Indole, diketopiperazine (diastereomer) Limited activity; synthetic byproduct
This compound F Diketopiperazine L-Pro-L-Trp cyclization Breast cancer resistance protein inhibition
Deoxythis compound E Cyclic dipeptide Indole with unique substitution Acyl-CoA:cholesterol acyltransferase (ACAT) inhibition; cytotoxicity
Gypsetin Cyclic peptide Tryptophan-derived ACAT inhibition
This compound K Diketopiperazine Hydroxyl, indole Synthetic accessibility; foundational for derivatives
This compound M Pyrazinoquinazoline Phenylmethyl, hydroxyl Aspergillus metabolite; structural novelty

Key Differentiators

Stereochemistry and Bioactivity
  • This compound A vs. B: A and B are diastereomers with a 90:10 ratio in Penicillium brevicompactum.
  • This compound X/Y : New derivatives with opposite facial selectivity in their bicyclo[2.2.2]diazaoctane moieties. X and Y were structurally confirmed via single-crystal X-ray diffraction, highlighting stereochemical diversity in biosynthesis .
Enzyme Inhibition
  • Deoxythis compound E and Gypsetin : Both inhibit ACAT, but Deoxythis compound E’s unique indole substitution enhances cytotoxicity, distinguishing it from Gypsetin .

Therapeutic Potential

  • Anti-Cancer : this compound F analogs inhibit breast cancer resistance proteins, surpassing positive controls in docking studies .
  • Enzyme Targets : Deoxythis compound E’s ACAT inhibition positions it as a candidate for cholesterol metabolism disorders .

Preparation Methods

Biomimetic Oxidative Dimerization Strategies

Early biosynthetic hypotheses suggested that this compound S (1 ) arises via oxidative homodimerization of monomeric precursors such as this compound K (2 ). While this strategy offers step economy, synthetic efforts revealed limitations in controlling regioselectivity during dimerization. For example, attempts to dimerize this compound K under oxidative conditions yielded mixtures of products, prompting alternative disconnections.

Three-Component Coupling for this compound S

A landmark synthesis of this compound S employed a three-component coupling strategy involving aldehyde 3 and bis-diketopiperazine 4 (Scheme 1b). Retrosynthetic cleavage of the central C–C bond in 4 led to monomeric diketopiperazine 5 , which was synthesized via a palladium-catalyzed alkenyl–alkenyl coupling. This approach emphasized modularity, enabling future diversification of substituents.

Unified Synthesis of Multiple Brevianamides

A unified strategy targeting brevianamides A, B, X, Y, and Z leveraged shared biosynthetic precursors. Starting from (+)-dehydrodeoxythis compound E (9 ), oxidative modifications and Diels–Alder cyclizations provided access to multiple natural products. This biomimetic route underscored the role of late-stage functionalization in generating structural diversity.

Step-Economical Syntheses of Key Intermediates

Synthesis of (+)-Dehydrodeoxythis compound E

The shortest reported synthesis of 9 achieved a five-step sequence with 34% overall yield (Scheme 4). Key innovations included:

  • An imine acylation reaction to construct the diketopiperazine core.

  • Ammonia-mediated cyclization, avoiding traditional protecting group strategies.
    This route enabled gram-scale production of 9 , serving as a linchpin for subsequent this compound syntheses.

Aldol Condensation Optimization

The double aldol condensation between bis-diketopiperazine 16 and aldehyde 3 proved critical for this compound S synthesis. Initial attempts using piperidine under reflux led to decomposition, but ambient conditions in methanol afforded monoadduct 21 in 64% yield (Scheme 4b). Methylation of the secondary lactam in 14 to form 16 improved reactivity, enabling a 19% yield of dimethyl-brevianamide S (23 ) (44% per aldol step).

Critical Reaction Conditions and Yields

Reaction StepConditionsYield (%)Reference
Bis-diketopiperazine methylationTrimethylsilyl chloride, MeCN59
Double aldol condensationPiperidine, MeOH, ambient temp19
Lactam deprotectionTMSCl, MeCN48
Diels–Alder cyclizationLiOH, H₂O93:7 dr
Oxidation of 9 to 12 m-CPBA, CH₂Cl₂65

Stereochemical Control and Challenges

Epimerization During Deprotection

Deprotection of dimethyl-brevianamide S (23 ) using TMSCl resulted in partial epimerization, yielding monodeprotected 22 (20%) alongside target 1 (48%). Resubjection of 22 to deprotection conditions improved the yield of 1 to 65%, highlighting the sensitivity of bicyclic lactams to acidic conditions.

Diastereoselective Diels–Alder Cyclizations

The Diels–Alder reaction of dehydrothis compound E (12 ) produced this compound A (1 ) and B (2 ) in a 93:7 diastereomeric ratio, mirroring natural isolation ratios. Computational studies suggested that transition-state puckering dictated selectivity, favoring the endo transition state leading to 1 .

Q & A

Q. Key Methodological Considerations :

  • Align questions with FINERMAPS criteria (Feasible, Interesting, Novel, Ethical, Relevant, etc.) .
  • Refine scope iteratively using pilot studies and literature gaps .
  • Avoid overbroad questions; prioritize hypothesis-driven designs with measurable outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.